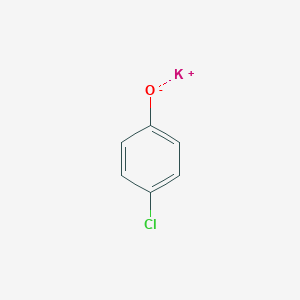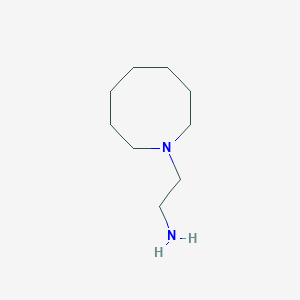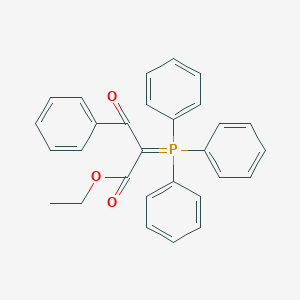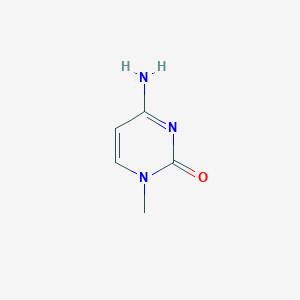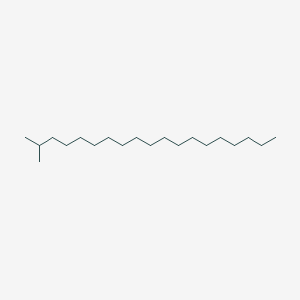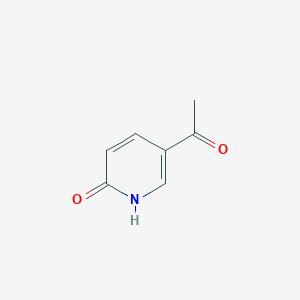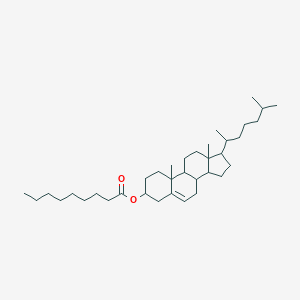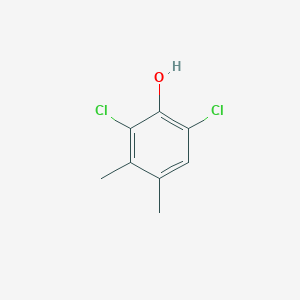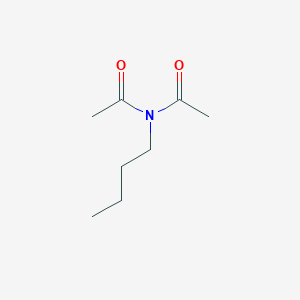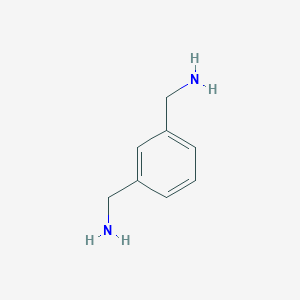
4-Hydroxy-3,5-dichlorobiphenyl
Vue d'ensemble
Description
4-Hydroxy-3,5-dichlorobiphenyl is a chemical compound with the molecular formula C12H8Cl2O. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is substituted at the 4th position. This compound is part of the broader class of polychlorinated biphenyls, which have been widely studied due to their environmental persistence and potential health impacts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dichlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. One common method includes the use of a Friedel-Crafts reaction where biphenyl is reacted with chlorine in the presence of a catalyst such as aluminum chloride to introduce chlorine atoms at the desired positions. Subsequent hydroxylation can be achieved using a hydroxylating agent like sodium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3,5-dichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Electrophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various chlorinated and hydroxylated biphenyl derivatives, which can have different physical and chemical properties compared to the parent compound .
Applications De Recherche Scientifique
4-Hydroxy-3,5-dichlorobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Research on its biodegradation by microorganisms helps understand the environmental fate of polychlorinated biphenyls.
Medicine: Studies on its toxicological effects contribute to understanding the health impacts of polychlorinated biphenyl exposure.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,5-dichlorobiphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor, leading to altered gene expression and disruption of cellular functions. This interaction primarily induces the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-2,3′-dichlorobiphenyl
- 4-Hydroxy-3,5,4′-trichlorobiphenyl
- 2,3,6-Trichlorobiphenyl
Uniqueness
4-Hydroxy-3,5-dichlorobiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. Compared to other similar compounds, it has distinct physicochemical properties and environmental behavior, making it a valuable compound for specific research and industrial applications .
Propriétés
IUPAC Name |
2,6-dichloro-4-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFXDKAXCKUSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150528 | |
| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-59-3 | |
| Record name | 3,5-Dichloro-4-hydroxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-Hydroxy-3,5-dichlorobiphenyl be removed from wastewater?
A1: One promising method for removing 4-OH-PCB-14 from wastewater utilizes immobilized laccase enzymes. Researchers have successfully immobilized laccase on modified cellulose/cellulose fibril beads (MCCBs). These MCCBs exhibit a porous structure ideal for enzyme immobilization and demonstrate high efficiency in degrading 4-OH-PCB-14. In a study, laccase immobilized on MCCBs removed 85% of 20 mg/L 4-OH-PCB-14 from wastewater. [] This approach offers a potential environmentally friendly solution for treating wastewater contaminated with this compound.
Q2: Can this compound disrupt thyroid hormone function?
A2: Yes, 4-OH-PCB-14 has been identified as a potential thyroid disruptor due to its ability to bind to transthyretin (TTR). TTR is a transport protein responsible for carrying thyroid hormones in the blood. [] By binding to TTR, 4-OH-PCB-14 can interfere with the normal transport and function of thyroid hormones, potentially leading to thyroid disruption. In a biosensor assay, 4-OH-PCB-14 demonstrated a high relative potency (RP = 4.4) compared to thyroxine (T4) in its binding affinity to TTR. [] This finding highlights the potential risk of 4-OH-PCB-14 as an endocrine disruptor.
Q3: What types of wood biochar are effective for immobilizing laccase to remove this compound from wastewater?
A3: While the provided abstract doesn't specify the types of wood biochar used in the study, it highlights that different species of wood biochar can be used to immobilize laccase for 4-OH-PCB-14 removal from wastewater. [] Further investigation into the full research article is needed to determine the effectiveness of specific wood biochar types for this application.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



